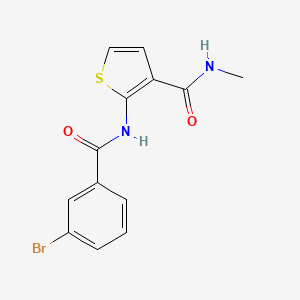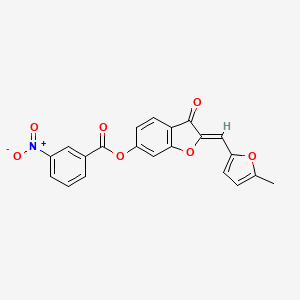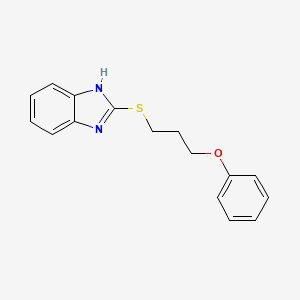![molecular formula C7H13Cl2N3O B2498591 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride CAS No. 2260936-08-9](/img/structure/B2498591.png)
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves one-pot multi-component reactions, utilizing catalysts under specific conditions to achieve desired structures. For instance, Ghosh and Khan (2014) described the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones through a one-pot three-component reaction involving 4-hydroxycoumarin, aldehydes, and 3-amino-5-methyl-pyrazole in acetonitrile, using n-tetrabutylammonium tribromide as the catalyst (Ghosh & Khan, 2014).
Molecular Structure Analysis
The molecular structure of closely related pyrazolo[4,3-c]pyridines has been studied, revealing interesting conformations and hydrogen bonding patterns. Sagar et al. (2017) detailed the synthesis and molecular conformations of three closely related compounds, highlighting the adoption of a half-chair conformation by the reduced pyridine ring and the significance of hydrogen bonding in dictating the molecular arrangement (Sagar et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[4,3-c]pyridine derivatives are diverse, with applications in synthesizing novel compounds with potential biological activities. For example, Pereira et al. (2015) developed new 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins, demonstrating their use as photosensitizers against cancer cells, indicating the chemical versatility and application potential of these compounds (Pereira et al., 2015).
Physical Properties Analysis
The study of physical properties, including the photophysical characteristics of related compounds, provides insight into their potential applications. Marchesi et al. (2019) synthesized a series of tetrahydro(imidazo[1,5-a]pyridin-3-yl)phenols, examining their fluorescence and demonstrating significant Stokes shifts and quantum yields, suggesting the importance of physical properties in the application of such compounds (Marchesi, Brenna, & Ardizzoia, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a crucial role in the utility of these compounds. Kumar et al. (2020) conducted a comprehensive study on the spectral and structural properties of a synthetic analog, utilizing experimental and computational methods to analyze its chemical behavior, indicating the complex interplay of structure and reactivity in determining the chemical properties of these compounds (Kumar et al., 2020).
Applications De Recherche Scientifique
Structural and Chemical Properties
The compound 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride has been a subject of research primarily due to its structural and chemical properties. Research has delved into its tautomerism, structure transformation in solutions, and stability in crystalline form. Specifically, studies have indicated that the compound is stable in crystal form but can undergo complex transformations when in solution, leading to a mixture of products with varying structures and properties (Gubaidullin et al., 2014).
Antiproliferative Activity
A notable area of research involving this compound is its antiproliferative activity against cancer cells. Studies have synthesized and evaluated derivatives of this compound, examining their inhibitory activity against various types of cancer cells, including lung, cervical, breast, and prostate cancers. Some derivatives have shown promising antiproliferative activity, making them significant for cancer research (Pawar et al., 2017).
Corrosion Inhibition
Research has also explored the use of derivatives of this compound as corrosion inhibitors. Studies have synthesized specific derivatives and evaluated their effectiveness in inhibiting corrosion in certain metals, providing insights into potential industrial applications (Dandia et al., 2013).
Molecular Conformations and Hydrogen Bonding
The molecular conformation and hydrogen bonding patterns of this compound derivatives have been subject to detailed studies. These studies provide insights into the molecular structure and interactions, which are crucial for understanding the compound’s reactivity and potential applications (Sagar et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c11-4-7-5-3-8-2-1-6(5)9-10-7;;/h8,11H,1-4H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAWTFADGGCMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)
![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)


![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)

![(E)-4-(Dimethylamino)-N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2498528.png)
![methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2498529.png)
